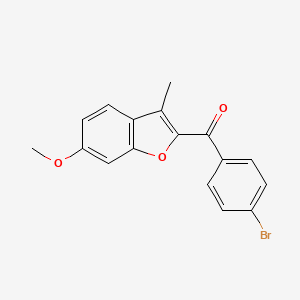

![molecular formula C11H11Br B2389203 1-(3-Bromophenyl)bicyclo[1.1.1]pentane CAS No. 1823962-27-1](/img/structure/B2389203.png)

1-(3-Bromophenyl)bicyclo[1.1.1]pentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

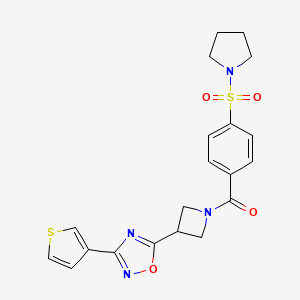

“1-(3-Bromophenyl)bicyclo[1.1.1]pentane” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core with a bromophenyl group attached . BCP is a hydrocarbon with a highly strained molecular structure consisting of three rings of four carbon atoms each .

Synthesis Analysis

The synthesis of 1,3-disubstituted BCPs, such as “1-(3-Bromophenyl)bicyclo[1.1.1]pentane”, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs . A cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals has also been reported .Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . The structure is highly strained, which can influence its reactivity and properties .Chemical Reactions Analysis

BCPs can undergo various chemical reactions. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters can perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .科学的研究の応用

Molecular Rods

Bicyclo[1.1.1]pentane (BCP) derivatives have been used as molecular rods in materials science . This application involves using the rigid, rod-like structure of BCP derivatives to create materials with specific properties.

Molecular Rotors

BCP derivatives have also been used as molecular rotors . These are molecules that rotate or spin on an axis and can be used in the development of nanoscale devices and systems.

Supramolecular Linker Units

BCP derivatives have been used as supramolecular linker units . These are used to connect two or more molecules together in a larger supramolecular structure, which can be useful in the creation of complex chemical systems.

Liquid Crystals

In the field of materials science, BCP derivatives have been used in the development of liquid crystals . These are substances that have properties between those of conventional liquids and those of solid crystals.

FRET Sensors

BCP derivatives have been used in the development of Förster Resonance Energy Transfer (FRET) sensors . These are devices that use the energy transfer between two light-sensitive molecules to measure physical or biochemical conditions.

Metal–Organic Frameworks

BCP derivatives have been used in the development of metal–organic frameworks . These are compounds consisting of metal ions or clusters coordinated to organic ligands, which can be used for a variety of applications, including gas storage and separation.

Bioisostere in Drug Design

BCP, as a bioisostere of benzene, t-butyl and alkyne moieties, has recently received extensive attention from medicinal and organic chemists . It can impart physicochemical benefits on drug candidates .

Synthesis of Highly Functionalized Derivatives

The synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions has been described . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

将来の方向性

作用機序

Target of Action

It is known that bicyclo[111]pentane (BCP) derivatives, which include 1-(3-Bromophenyl)bicyclo[111]pentane, are used as bioisosteres in drug molecules . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the diversity of chemical structures, and to improve properties such as potency, selectivity, or pharmacokinetic profile .

Mode of Action

It is known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may interact with its targets to alter these properties, potentially enhancing the efficacy of the drug molecules it is incorporated into .

Biochemical Pathways

Given its role as a bioisostere in drug molecules, it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific drug molecule it is incorporated into .

Pharmacokinetics

It is known that bcp derivatives can improve the aqueous solubility, permeability, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may enhance the bioavailability of the drug molecules it is part of .

Result of Action

As a bioisostere in drug molecules, it is likely to contribute to the overall therapeutic effects of the drug molecules it is incorporated into .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action and stability .

特性

IUPAC Name |

1-(3-bromophenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBPBNBUHXZZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)bicyclo[1.1.1]pentane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)

![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2389124.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2389126.png)

![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)

![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389135.png)

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)

![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)